molecular formula C30H26Cl2N2O4S3 B12457441 N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}

N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}

Cat. No.: B12457441
M. Wt: 645.6 g/mol
InChI Key: OAIGEBMHCVJBEB-UHFFFAOYSA-N
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Description

N,N’-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide} is a complex organic compound characterized by its unique structure, which includes a sulfonyldibenzene core and chlorobenzyl sulfanyl acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide} typically involves multiple steps, starting with the preparation of the sulfonyldibenzene core. This core is then functionalized with chlorobenzyl sulfanyl acetamide groups through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The chlorobenzyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N’-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide} has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide} involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(sulfonyldibenzene-3,1-diyl)bis(2-ethylbutanamide)
  • N,N’-(sulfonylbis(3,1-phenylene))bis(2-ethylbutanamide)
  • N,N’-(ethane-1,2-diyl)bis(benzamides)

Uniqueness

N,N’-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide} is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C30H26Cl2N2O4S3

Molecular Weight

645.6 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[3-[3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C30H26Cl2N2O4S3/c31-23-11-7-21(8-12-23)17-39-19-29(35)33-25-3-1-5-27(15-25)41(37,38)28-6-2-4-26(16-28)34-30(36)20-40-18-22-9-13-24(32)14-10-22/h1-16H,17-20H2,(H,33,35)(H,34,36)

InChI Key

OAIGEBMHCVJBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSCC3=CC=C(C=C3)Cl)NC(=O)CSCC4=CC=C(C=C4)Cl

Origin of Product

United States

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